![molecular formula C17H32N2O2 B3027412 tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286273-20-8](/img/structure/B3027412.png)
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate
Vue d'ensemble
Description
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C17H32N2O2. It is known for its potential biological activity and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 1-(cyclopentylmethyl)piperidin-4-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Pharmaceutical Development
The compound is primarily utilized in the synthesis of pharmacologically active agents. Its structure can be modified to enhance biological activity or selectivity towards specific targets. Research has indicated its potential as a precursor for developing inhibitors against various biological pathways, particularly in the context of neurological disorders.
Enzyme Inhibition Studies
Recent studies have highlighted the role of this compound in enzyme inhibition. For instance, it has been investigated as a potential inhibitor of certain kinases involved in cancer progression. The structural modifications of the tert-butyl group allow for increased binding affinity to target enzymes, making it a valuable candidate for further exploration in anticancer therapies .
Neurological Research
The compound's piperidine moiety is significant in neurological research due to its ability to cross the blood-brain barrier. This characteristic makes it a candidate for studying neuroprotective effects and potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown promising results in modulating neurotransmitter systems, suggesting its utility in developing new therapeutic strategies .
Case Studies
Challenges and Future Directions
Despite its potential applications, challenges remain in optimizing the pharmacokinetic properties of tert-butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate. Future research should focus on:
- Enhancing solubility and bioavailability.
- Conducting comprehensive toxicity studies.
- Exploring its efficacy in clinical settings through well-designed trials.
Mécanisme D'action
The mechanism of action of tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate: Known for its unique structure and potential biological activity.
tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate: Contains a cyclopropyl group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Activité Biologique
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate, identified by its CAS number 879275-33-9, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water partition coefficient) | 1.15 - 2.61 |
TPSA (Topological Polar Surface Area) | 50.36 Ų |
GI Absorption | High |
BBB Permeant | Yes |
These properties suggest that the compound may have favorable absorption characteristics and the ability to cross the blood-brain barrier, which is critical for central nervous system activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
One significant area of interest is its antimicrobial properties. In vitro studies have shown that related compounds exhibit notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. These findings suggest that similar derivatives may possess comparable efficacy against resistant bacterial strains .
The mechanism by which these compounds exert their antibacterial effects typically involves the disruption of bacterial cell membranes. For instance, studies have demonstrated that certain piperidine derivatives lead to depolarization of the bacterial cytoplasmic membrane, indicating a potential mechanism for their bactericidal action .
Neuropharmacological Effects
Given its structure, this compound may also influence neuropharmacological pathways. Compounds with similar piperidine structures are often investigated for their interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could imply potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored compounds related to this compound:
- Antibacterial Efficacy : A study on a related piperidine derivative demonstrated strong activity against biofilm-forming strains of S. aureus at concentrations as low as 0.78 μg/mL, comparable to established antibiotics like vancomycin .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated selectivity towards bacterial cells over mammalian cell lines (e.g., lung MCR-5), suggesting a favorable safety profile for potential therapeutic applications .
- Pharmacokinetic Studies : Research has indicated that related compounds exhibit favorable pharmacokinetic profiles, including high gastrointestinal absorption and significant permeability across biological membranes, enhancing their potential for therapeutic use .
Propriétés
IUPAC Name |
tert-butyl N-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-15/h14-15H,4-13H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCMDCOFAPUDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124284 | |
Record name | Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-20-8 | |
Record name | Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.